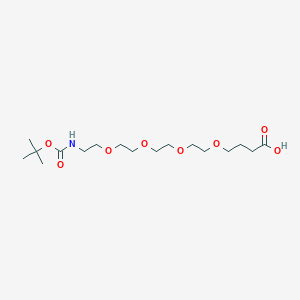

Boc-NH-PEG4-C3-acid

Description

Properties

IUPAC Name |

4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAJGFRNCJSOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Boc-NH-PEG4-C3-acid: A Versatile Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG4-C3-acid, a heterobifunctional linker molecule, has emerged as a critical tool in the development of sophisticated bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propionic acid, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing this compound in advanced drug discovery and development.

Core Properties of this compound

This compound, systematically named N-(tert-Butoxycarbonyl)-15-amino-4,7,10,13-tetraoxapentadecanoic acid, is characterized by its defined structure and molecular weight, which are crucial for the precise engineering of complex therapeutic molecules.

| Property | Value | Source(s) |

| Chemical Name | Boc-NH-PEG4-CH2CH2COOH | [1][2] |

| Boc-N-amido-PEG4-propionic acid | ||

| CAS Number | 1416777-48-4 | [1][2] |

| Molecular Formula | C₁₇H₃₃NO₈ | [1][2] |

| Molecular Weight | 379.45 g/mol | [2] |

| Appearance | A colorless to pale yellow viscous liquid or solid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Increased water solubility due to the PEG spacer. | |

| Storage Conditions | Store at -20°C, protected from moisture. | [1][2] |

Key Structural Features and Functionality

The utility of this compound stems from its three key components, each serving a distinct purpose in bioconjugation strategies.

-

Boc-Protected Amine: The tert-Butoxycarbonyl (Boc) group provides a stable protecting group for the terminal amine. This allows for the selective reaction of the carboxylic acid moiety first. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps. This orthogonality is fundamental to the stepwise assembly of complex molecules like PROTACs and ADCs.[3]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the final conjugate. It enhances aqueous solubility, reduces aggregation, and can minimize the immunogenicity of the conjugated molecule. The defined length of the PEG4 spacer allows for precise control over the distance between the two conjugated entities, a critical parameter in optimizing the biological activity of PROTACs and ADCs.

-

Terminal Propionic Acid: The carboxylic acid group at the other end of the linker provides a reactive handle for conjugation to primary or secondary amines on a target molecule, such as lysine residues on an antibody or an amine-functionalized small molecule. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]

Applications in Drug Development

The primary applications of this compound are in the construction of PROTACs and ADCs, two cutting-edge therapeutic modalities.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] this compound serves as a flexible linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.

The logical workflow for PROTAC synthesis using this linker is depicted below:

ADCs (Antibody-Drug Conjugates)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, where the payload is then released to kill the cell. This compound can be used to link the cytotoxic drug to the antibody.

A typical experimental workflow for ADC synthesis is as follows:

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific molecules and applications.

Activation of the Carboxylic Acid Moiety

This protocol describes the formation of an NHS ester for subsequent reaction with an amine-containing molecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The resulting solution containing the activated Boc-NH-PEG4-C3-NHS ester can be used directly in the next step.

Conjugation to an Amine-Containing Molecule (e.g., E3 Ligase Ligand or Antibody)

Procedure:

-

To the activated NHS ester solution from the previous step, add a solution of the amine-containing molecule (1.0 equivalent) in an appropriate buffer (e.g., PBS pH 7.4 for antibodies).

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.

Boc Deprotection

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., LC-MS).

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

-

The deprotected amine-containing conjugate can then be used for the next conjugation step.

Conclusion

This compound is a high-value chemical tool for the construction of advanced bioconjugates. Its well-defined structure, hydrophilic spacer, and orthogonal protecting group strategy provide researchers with a reliable and versatile linker for the development of next-generation therapeutics like PROTACs and ADCs. The information and protocols provided in this guide serve as a starting point for the successful application of this important molecule in drug discovery and development.

References

- 1. Boc-NH-PEG4-CH2CH2CH2COOH | CAS:1416777-48-4 | Biopharma PEG [biochempeg.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-NH-PEG4-C3-acid: Structure, Properties, and Applications in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, Boc-NH-PEG4-C3-acid. It details its chemical structure, physicochemical properties, and its critical role in the development of sophisticated bioconjugates, with a particular focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Structure and Chemical Identity

This compound is a heterobifunctional linker characterized by three key components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal propionic acid group. This specific arrangement of functional groups makes it a valuable tool in multi-step conjugation strategies.

The chemical formula for this compound is C₁₇H₃₃NO₈, and its molecular weight is 379.45 g/mol [1][2]. Its unique structure allows for controlled, sequential reactions. The carboxylic acid can be activated to react with primary amines, while the Boc-protected amine provides an orthogonal reactive site that can be deprotected under acidic conditions for subsequent conjugation.

Below is a DOT script representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. The tetraethylene glycol spacer enhances the aqueous solubility of molecules to which it is conjugated, a crucial feature for improving the pharmacokinetic profiles of biotherapeutics.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₃₃NO₈ | [1] |

| Molecular Weight | 379.45 g/mol | [1][2] |

| CAS Number | 1416777-48-4 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1] |

Applications in Drug Development

This compound is a versatile linker primarily used in the synthesis of complex biomolecules such as PROTACs and ADCs.[5][6] The PEGylated nature of the linker can improve the solubility and stability of the resulting conjugate and reduce its immunogenicity.[6]

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[7] The linker component of a PROTAC is critical for establishing a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This compound serves as a building block for constructing these linkers, allowing for the precise spatial arrangement of the two binding moieties.

Antibody-Drug Conjugate (ADC) Development

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to an amine-containing payload, and after deprotection of the Boc group, the newly exposed amine can be linked to the antibody, often through a second linker.

Experimental Protocols

The following is a generalized protocol for the conjugation of a molecule to a primary amine-containing biomolecule (e.g., a protein) using this compound. This protocol is for informational purposes and should be optimized for specific applications.

Activation of the Carboxylic Acid

-

Reagents and Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Amine-containing molecule to be conjugated

-

Reaction vessel and magnetic stirrer

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

-

Conjugation to an Amine-Containing Molecule

-

Procedure:

-

Add the amine-containing molecule (1 equivalent) to the solution of the activated linker.

-

Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Purification of the Conjugate

-

Procedure:

-

Once the reaction is complete, purify the conjugate using standard chromatographic techniques such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

-

Boc Deprotection

-

Reagents and Materials:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the purified conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).

-

Stir the reaction at room temperature for 30-60 minutes.

-

Remove the solvent and TFA under reduced pressure.

-

The resulting amine-terminated conjugate is now ready for subsequent conjugation steps.

-

Logical Workflow and Signaling Pathway Diagrams

The utility of this compound is best understood within the context of the experimental workflows it enables. The following diagrams, generated using the DOT language, illustrate these processes.

Caption: A generalized workflow for two-step bioconjugation using this compound.

While this compound is not directly involved in signaling pathways, its application in constructing PROTACs has a profound impact on cellular signaling by inducing the degradation of target proteins.

Caption: The logical workflow of PROTAC-mediated protein degradation.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

The Role of the PEG4 Spacer in Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is a critical determinant of efficacy and safety. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) spacers has become a cornerstone of modern bioconjugation strategies. This technical guide provides an in-depth exploration of the role of the tetraethylene glycol (PEG4) spacer, a discrete and hydrophilic linker component that offers a compelling balance of properties to enhance the performance of complex biologics. Through quantitative data, detailed experimental protocols, and visualizations, this guide will elucidate the multifaceted contributions of the PEG4 spacer to drug development.

Physicochemical and Pharmacokinetic Impact of PEG4 Linkers

The inclusion of a PEG4 spacer in a linker construct significantly influences the physicochemical properties of the resulting conjugate, which in turn modulates its pharmacokinetic and pharmacodynamic behavior. The primary advantages conferred by the PEG4 moiety are detailed below.

Enhanced Hydrophilicity and Reduced Aggregation

A major challenge in the development of ADCs is the propensity of hydrophobic payloads to induce aggregation of the final conjugate. This aggregation can lead to diminished efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[1] The hydrophilic nature of the PEG4 spacer, owing to its repeating ethylene oxide units, effectively mitigates this issue by creating a hydration shell around the payload.[2] This increases the overall water solubility of the conjugate and provides a steric shield that minimizes intermolecular hydrophobic interactions, thereby reducing the likelihood of aggregation, even at higher drug-to-antibody ratios (DARs).[1][2]

Optimization of Drug-to-Antibody Ratio (DAR)

The hydrophilicity imparted by PEG4 linkers can facilitate a more efficient and consistent conjugation process, often allowing for a higher and more uniform DAR.[1] By improving the solubility of the payload-linker construct, the conjugation reaction can proceed more effectively, leading to a more homogenous ADC product.[3]

Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

| Linker Type | Average DAR | Aggregation (%) | Reference(s) |

| Non-PEGylated Linker | Variable (often lower) | >5% | [4] |

| PEG4 Linker | ~4 | <2% | [5][6] |

| PEG8 Linker | ~8 | <2% | [5] |

| PEG12 Linker | ~8 | <2% | [5] |

| PEG24 Linker | ~8 | <2% | [5][7] |

Note: The data presented are representative values and can vary depending on the specific antibody, payload, and conjugation chemistry.

Modulation of Pharmacokinetics

PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic proteins.[7] The inclusion of a PEG4 spacer contributes to an increased hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a prolonged plasma half-life compared to non-PEGylated counterparts.[7][8] However, it is a short PEG chain, providing a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[2] Studies have shown that while longer PEG chains can further extend half-life, a threshold is often reached (around PEG8) beyond which there is no significant additional benefit in terms of clearance rates.[5][9]

Table 2: Comparative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

| Linker Type | Half-Life (t½) | Clearance Rate | Reference(s) |

| Non-PEGylated | Shorter | Faster | [5][9] |

| PEG4 | Moderately Increased | Slower | [5] |

| PEG8 | Increased | Slower | [5][9] |

| PEG12 | Increased | Slower | [5] |

| PEG24 | Significantly Increased | Slower | [5][7] |

Note: The values are qualitative comparisons based on trends observed in preclinical studies.

Impact on In Vitro Cytotoxicity

The effect of PEG linkers on the in vitro potency of an ADC can be complex. While the primary role of the linker is to ensure stable circulation and efficient payload delivery, its composition can influence the ultimate cytotoxic effect. In some cases, the inclusion of a PEG spacer has minimal impact on the EC50 values, while in other instances, particularly with longer PEG chains, a decrease in potency has been observed.[5][10] This is thought to be due to potential steric hindrance affecting antigen binding or the efficiency of payload release within the target cell.

Table 3: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

| Linker Type | Target Cell Line | IC50 (nM) - Representative Values | Reference(s) |

| Non-PEGylated | HER2+ | ~0.1 - 1.0 | [11][12] |

| PEG4 | HER2+ | ~0.5 - 5.0 | [13] |

| PEG8 | HER2+ | ~0.5 - 10 | [13] |

| PEG12 | HER2+ | ~1.0 - 20 | [13] |

| PEG24 | HER2+ | ~5.0 - 50 | [7] |

Note: IC50 values are highly dependent on the specific ADC, cell line, and experimental conditions. The data presented are illustrative of general trends.

Signaling Pathways and Mechanisms of Action

The PEG4 spacer plays a crucial, albeit indirect, role in the signaling pathways affected by ADCs and PROTACs. By ensuring the stability and efficient delivery of the therapeutic payload, the PEG4 linker enables the conjugate to effectively modulate its target pathway.

Antibody-Drug Conjugate (ADC) Internalization and Payload Release

The mechanism of action for a typical ADC involves binding to a target antigen on the surface of a cancer cell, followed by internalization, lysosomal trafficking, and release of the cytotoxic payload. The PEG4 linker ensures the ADC remains intact in circulation, preventing premature drug release. Once internalized, the linker is designed to be cleaved by lysosomal enzymes or other intracellular triggers, releasing the payload to exert its cytotoxic effect, which often involves the disruption of critical signaling pathways leading to apoptosis.

PROTAC-Mediated Protein Degradation

In the context of PROTACs, the linker, which often incorporates a PEG4 spacer for improved solubility and permeability, plays a critical role in facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The flexibility and hydrophilicity of the PEG4 spacer can influence the optimal orientation and stability of this ternary complex, which is essential for efficient protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of conjugates containing PEG4 linkers. The following sections provide methodologies for key experimental procedures.

Synthesis of a Maleimide-PEG4-NHS Ester Linker

This protocol describes a common method for synthesizing a heterobifunctional Maleimide-PEG4-NHS ester linker, which can be used to connect a thiol-containing payload to an amine-containing targeting moiety.

Materials:

-

t-boc-N-amido-dPEG4-acid

-

Trifluoroacetic acid (TFA)

-

Maleic anhydride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N-hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

β-alanine

Procedure:

-

Synthesis of Maleimido Propionic Acid:

-

Dissolve β-alanine in DMF.

-

Add maleic anhydride to the solution and stir at room temperature.

-

The resulting acid is then reacted with NHS in the presence of DCC to form the NHS-ester of maleimido propionic acid.

-

-

Deprotection of PEG4 Moiety:

-

Remove the BOC protecting group from t-boc-N-amido-dPEG4-acid by treating it with TFA. This will yield the TFA salt of the amine-PEG4-acid.

-

-

Coupling Reaction:

-

React the amine-PEG4-acid TFA salt with the previously synthesized NHS-ester of maleimido propionic acid.

-

-

Final Activation:

-

The resulting maleimide-PEG4-acid is then coupled with NHS using EDCI to furnish the final Maleimide-PEG4-NHS ester linker.[14]

-

Conjugation of a PEG4 Linker to an Antibody

This protocol outlines the conjugation of an NHS-ester functionalized PEG4 linker to the lysine residues of an antibody.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

Maleimide-PEG4-NHS Ester (or other NHS-functionalized PEG4 linker)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-PEG4-linker in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% to prevent antibody denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Purification: Remove excess, unreacted linker and byproducts using an SEC column.[15]

Characterization of ADCs by Size Exclusion Chromatography (SEC)

SEC is a critical technique for assessing the aggregation and fragmentation of ADCs.

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.

Materials and Equipment:

-

HPLC or UHPLC system with a UV detector

-

SEC column suitable for monoclonal antibodies

-

Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

-

ADC sample and corresponding unconjugated antibody as a control

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dilute the ADC sample and the control mAb to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

-

Injection: Inject 10-20 µL of the prepared sample onto the column.

-

Chromatographic Separation: Run the separation for approximately 20-30 minutes.

-

Data Acquisition: Monitor the eluent at 280 nm.

-

Data Analysis: Integrate the peaks corresponding to aggregates, monomers, and fragments. Calculate the percentage of each species relative to the total peak area and compare the aggregation levels of the ADC to the control mAb.[2]

Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Objective: To separate ADC species with different DARs based on their hydrophobicity.

Materials and Equipment:

-

HPLC or UHPLC system with a UV detector

-

HIC column

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0)

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)

-

ADC sample

Procedure:

-

System Equilibration: Equilibrate the HIC column with Mobile Phase A.

-

Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.

-

Injection: Inject the prepared sample onto the column.

-

Chromatographic Separation: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. ADC species with higher DARs are more hydrophobic and will elute later.

-

Data Acquisition: Monitor the eluent at 280 nm.

-

Data Analysis: Correlate the retention times of the peaks with the DAR values, which are often confirmed by mass spectrometry. Calculate the relative abundance of each DAR species to determine the average DAR.[16][17]

Conclusion

The PEG4 spacer represents a versatile and highly valuable component in the design of linkers for advanced therapeutics. Its discrete nature ensures homogeneity and reproducibility, while its inherent hydrophilicity effectively addresses the challenges of solubility and aggregation often encountered with potent, hydrophobic payloads. By providing a balance of improved pharmacokinetic properties without significantly compromising in vitro potency, the PEG4 linker offers a strategic advantage in widening the therapeutic window of ADCs and optimizing the performance of PROTACs. A thorough understanding of its properties, coupled with robust synthetic and analytical methodologies, is crucial for the successful development of the next generation of targeted therapies.

References

- 1. labinsights.nl [labinsights.nl]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Prospective effect of linkers type on the anticancer activity of pemetrexed-monoclonal antibody (atezolizumab) conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Maleimide-PEG4-NHS Ester synthesis - chemicalbook [chemicalbook.com]

- 15. furthlab.xyz [furthlab.xyz]

- 16. researchgate.net [researchgate.net]

- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics.[1] These molecules possess two distinct reactive groups, enabling the specific and controlled covalent linkage of two different biomolecules.[1][2] This guide provides a comprehensive technical overview of heterobifunctional crosslinkers, their chemistries, applications, and detailed protocols for their use.

Core Concepts of Heterobifunctional Crosslinking

Unlike their homobifunctional counterparts which have identical reactive groups, heterobifunctional crosslinkers feature two different reactive moieties.[3] This intrinsic asymmetry is crucial for directed conjugation, allowing for sequential reactions that minimize the formation of undesirable homopolymers or aggregates.[4] The general structure of a heterobifunctional crosslinker consists of two reactive ends separated by a spacer arm. The nature of the reactive groups dictates the target functional groups on the biomolecules, while the spacer arm influences properties such as the distance between the conjugated molecules, solubility, and cleavability.[3]

The use of heterobifunctional crosslinkers enables a two-step conjugation process.[1] First, one of the reactive groups of the crosslinker is reacted with the first biomolecule. After purification to remove excess crosslinker, the second biomolecule is added to react with the second reactive group of the crosslinker, forming the final conjugate.[5] This controlled approach is fundamental to creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs).[1]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the functional groups they target.[3]

-

Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most common type, typically containing an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine residues) and a maleimide group that reacts with sulfhydryl groups (e.g., on cysteine residues).[1][3]

-

Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: These reagents link molecules containing carbonyls (aldehydes or ketones) to those with sulfhydryls.[3]

-

Amine-Reactive and Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., an aryl azide) that becomes reactive upon exposure to UV light, allowing for non-specific conjugation to nearby molecules.[2][3]

-

Sulfhydryl-Reactive and Photoreactive Crosslinkers: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.[3]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker depends on several factors, including the desired spacer arm length, solubility, and the specific reactive groups required. The table below summarizes the properties of several widely used heterobifunctional crosslinkers.

| Crosslinker | Alternative Name(s) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Groups | Solubility |

| SMCC | Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 334.32 | 8.3 | NHS ester, Maleimide | DMSO, DMF |

| Sulfo-SMCC | Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate | 436.37 | 8.3 | Sulfo-NHS ester, Maleimide | Water |

| MBS | m-Maleimidobenzoyl-N-hydroxysuccinimide ester | 314.26 | 10.2 | NHS ester, Maleimide | DMSO, DMF |

| Sulfo-MBS | m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester | 416.34 | 10.2 | Sulfo-NHS ester, Maleimide | Water |

| GMBS | N-γ-Maleimidobutyryloxysuccinimide ester | 280.22 | 7.3 | NHS ester, Maleimide | DMSO, DMF |

| Sulfo-GMBS | N-γ-Maleimidobutyryloxysulfosuccinimide ester | 382.3 | 7.3 | Sulfo-NHS ester, Maleimide | Water |

| EMCS | N-(ε-Maleimidocaproyloxy)succinimide ester | 308.29 | 9.4 | NHS ester, Maleimide | DMSO, DMF |

| Sulfo-EMCS | N-(ε-Maleimidocaproyloxy)sulfosuccinimide ester | 410.37 | 9.4 | Sulfo-NHS ester, Maleimide | Water |

| SPDP | N-Succinimidyl 3-(2-pyridyldithio)propionate | 312.36 | 6.8 | NHS ester, Pyridyldithiol | DMSO, DMF |

| LC-SPDP | Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate | 425.53 | 15.7 | NHS ester, Pyridyldithiol | DMSO, DMF |

| SIA | N-Succinimidyl iodoacetate | 282.03 | 1.5 | NHS ester, Iodoacetyl | DMSO, DMF |

| SBAP | Succinimidyl 3-(bromoacetamido)propionate | 305.1 | 4.8 | NHS ester, Bromoacetyl | DMSO, DMF |

Data compiled from various sources, including product datasheets.[1][6][7][8]

Experimental Protocols

The following are detailed protocols for common applications of heterobifunctional crosslinkers.

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a protein containing sulfhydryl groups (Protein 2).

Materials:

-

Protein 1 (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Protein 2 (with free sulfhydryl groups)

-

SMCC Crosslinker

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Preparation of SMCC Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[9]

-

Activation of Protein 1:

-

Removal of Excess SMCC:

-

Conjugation to Protein 2:

-

Immediately add the maleimide-activated Protein 1 to the sulfhydryl-containing Protein 2.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.[9]

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine and incubate for 15 minutes at room temperature.[9]

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove excess reagents.

-

This protocol outlines the immobilization of a sulfhydryl-containing protein onto an amine-functionalized surface.

Materials:

-

Amine-functionalized surface (e.g., glass slide, beads)

-

Sulfo-SMCC crosslinker

-

Sulfhydryl-containing protein

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Washing Buffer (e.g., PBS)

-

Immobilization Buffer (e.g., PBS, pH 6.5-7.5)

Methodology:

-

Surface Activation:

-

Washing:

-

Thoroughly wash the surface with Washing Buffer to remove all unreacted crosslinker.[5]

-

-

Protein Immobilization:

-

Prepare the sulfhydryl-containing protein in Immobilization Buffer (pH 6.5-7.5).[5]

-

Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Final Washing:

-

Wash the surface with Washing Buffer to remove any non-covalently bound protein.

-

Visualizations of Workflows and Mechanisms

Caption: A diagram of the two-step SMCC protein-protein conjugation workflow.

Caption: Core chemical reactions in amine-to-sulfhydryl crosslinking.

Applications in Research and Drug Development

Heterobifunctional crosslinkers are pivotal in a multitude of applications:

-

Antibody-Drug Conjugates (ADCs): These crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[1][11]

-

Immunoassays: They are used to conjugate enzymes (like HRP) to antibodies for use in techniques such as ELISA.[12][]

-

Protein-Protein Interaction Studies: Crosslinkers can be used to trap and identify interacting proteins within a cell.[14]

-

Immunogen Preparation: Haptens can be conjugated to carrier proteins to elicit a stronger immune response.[4]

-

Surface Immobilization: Proteins and other biomolecules can be attached to surfaces for the development of biosensors and other diagnostic assays.[14][15]

-

Targeted Drug Delivery: Beyond ADCs, these linkers are used to attach drugs to various targeting moieties for delivery to specific tissues or cells.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. proteochem.com [proteochem.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Crosslinkers Selection Guide [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. scbt.com [scbt.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Boc-NH-PEG4-C3-acid: Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG4-C3-acid, a heterobifunctional linker increasingly utilized in the field of bioconjugation. With its discrete tetraethylene glycol (PEG4) spacer, a Boc-protected amine, and a terminal carboxylic acid, this linker offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide details its chemical properties, applications, and experimental protocols, and provides quantitative data to support its use in drug development and research.

Introduction to this compound

This compound is a valuable tool in bioconjugation, a process that chemically joins two or more molecules where at least one is a biomolecule.[1] The structure of this compound, featuring a Boc-protected amine, a hydrophilic PEG4 spacer, and a reactive carboxylic acid, allows for a sequential and controlled conjugation strategy.[2][3]

The key attributes of this linker include:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine that can be deprotected under acidic conditions, enabling subsequent conjugation steps.[2] This orthogonality is crucial for synthesizing complex bioconjugates.[2]

-

PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity to the resulting bioconjugate. This is particularly beneficial when working with hydrophobic drugs or proteins, as it can improve solubility, reduce aggregation, and enhance pharmacokinetic properties.[4][5] The defined length of the PEG4 linker allows for precise control over the distance between the conjugated molecules.

-

Terminal Carboxylic Acid: The carboxylic acid provides a reactive handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins.[2] This reaction is typically mediated by carbodiimide chemistry to form a stable amide bond.[2]

Physicochemical and Handling Properties

Understanding the properties of this compound is essential for its effective use in bioconjugation.

Table 1: Physicochemical Properties of this compound and its Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1416777-48-4 | C₁₇H₃₃NO₈ | 379.45[3] |

| t-Boc-N-amido-PEG4-acid | 756525-91-4 | C₁₆H₃₁NO₈ | 365.42[2] |

| BocNH-PEG4-acid | 876345-13-0 | C₁₅H₂₉NO₈ | 351.39[2] |

Data sourced from commercial suppliers and technical guides.[2][3]

Handling and Storage:

This compound and its derivatives are typically viscous oils or waxy solids. They are soluble in organic solvents such as DMSO and DMF.[2] For long-term stability, it is recommended to store these reagents at -20°C under an inert atmosphere.[2]

Applications in Bioconjugation

The unique structural features of this compound make it a versatile linker for a range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] The linker plays a critical role in the stability and efficacy of an ADC. PEG linkers, such as the one in this compound, offer several advantages in ADC development:

-

Improved Hydrophilicity: The PEG spacer can help to mitigate the hydrophobicity of the payload, reducing the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[4]

-

Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and improved tumor accumulation.[4]

-

Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.[4]

Table 2: Comparative In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linker Lengths

| Conjugate | Linker | IC₅₀ (nM) on HER2-positive cells (NCI-N87) | IC₅₀ (nM) on HER2-positive cells (BT-474) |

| HM | SMCC (No PEG) | 4.94 | 2.48 |

| HP4KM | 4 kDa PEG | 31.9 | 26.2 |

| HP10KM | 10 kDa PEG | 111.3 | 83.5 |

This data is from a study on affibody-drug conjugates and illustrates the general trend of PEG linker length on in vitro potency.[7] Longer PEG chains can sometimes lead to reduced in vitro cytotoxicity, a factor to consider in ADC design.[7]

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths

| ADC Linker | Clearance Rate (mL/day/kg) | In Vivo Efficacy (Tumor Growth Inhibition) |

| No PEG | High | Minimal |

| PEG4 | Increased | Moderate |

| PEG8 | Low (Optimal) | High |

| PEG12 | Low | High |

| PEG24 | Low | High |

This table summarizes qualitative and quantitative trends from a study on PEGylated glucuronide-MMAE linkers.[5] It demonstrates that a certain PEG length (in this case, PEG8) is sufficient to optimize clearance, with longer chains not providing a significant additional benefit.[5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[8] The linker in a PROTAC is a critical component that dictates the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] this compound can be used as a building block for PROTAC synthesis, where one end is conjugated to a ligand for the target protein and the other end to a ligand for an E3 ligase.[2]

Peptide Modification

This compound can be incorporated into peptides during solid-phase peptide synthesis (SPPS) to introduce a PEG spacer. This can enhance the solubility and stability of the peptide. The Boc-protected amine is compatible with standard Boc-chemistry SPPS protocols.

Surface Functionalization

The carboxylic acid terminus of this compound can be used to immobilize biomolecules onto amine-functionalized surfaces, such as those used in surface plasmon resonance (SPR) biosensors. The PEG spacer helps to extend the biomolecule away from the surface, reducing steric hindrance and non-specific binding.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for specific applications.

General Protocol for Antibody-Drug Conjugation

This protocol outlines the conjugation of a small molecule drug to an antibody via lysine residues using this compound.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Small molecule drug with a primary amine

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

-

Purification columns (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Activation of this compound:

-

Conjugation to Antibody:

-

Add the activated Boc-NH-PEG4-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will influence the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent to consume any unreacted NHS esters.

-

Purify the Boc-PEG4-functionalized antibody using SEC or dialysis to remove excess reagents.[2]

-

-

Boc Deprotection:

-

Treat the purified conjugate with a deprotection solution (e.g., 20-50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine.[2] Monitor the reaction to ensure complete deprotection without damaging the antibody.

-

Remove the deprotection reagent, for example, by evaporation under a stream of nitrogen followed by purification.[2]

-

-

Conjugation of the Small Molecule Drug:

-

Activate the carboxylic acid group on the small molecule drug using EDC and NHS, similar to step 1.

-

Add the activated drug to the deprotected antibody-PEG4-amine conjugate.

-

Allow the reaction to proceed to form the final ADC.

-

-

Final Purification and Characterization:

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of this compound into a peptide sequence using Boc-chemistry SPPS.

Materials:

-

Boc-protected amino acids

-

This compound

-

Resin (e.g., Merrifield or PAM resin)[9]

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)[10]

-

Diisopropylethylamine (DIEA)[9]

-

Coupling reagents (e.g., HBTU, HATU)

-

Solvents for washing (e.g., DMF, DCM, IPA)[10]

-

Cleavage cocktail (e.g., HF or TFMSA based)[9]

Procedure:

-

Resin Preparation: Swell the resin in DCM.[10]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc protecting group with a solution of TFA in DCM (e.g., 50% TFA).[10]

-

Neutralization: Neutralize the resin with a base such as DIEA in DCM.[9]

-

Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling reagent.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.

-

Linker Incorporation: To incorporate the this compound, treat it as a dipeptide building block. Activate the carboxylic acid of the linker using a standard coupling reagent and couple it to the N-terminus of the growing peptide chain on the resin.

-

Continue Synthesis: After coupling the linker, the Boc group on the linker can be removed using TFA, and the peptide synthesis can be continued by coupling the next amino acid to the newly exposed amine.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cleavage cocktail.

-

Purification: Purify the crude peptide using reverse-phase HPLC.

General Protocol for Surface Functionalization for SPR

This protocol outlines the immobilization of a protein onto an amine-reactive SPR sensor chip using this compound as a linker.

Materials:

-

Amine-reactive SPR sensor chip (e.g., CM5)

-

This compound

-

EDC and NHS

-

Activation buffer (e.g., MES buffer, pH 6.0)

-

Protein to be immobilized in a suitable buffer (e.g., acetate buffer, pH 4.5)

-

Deactivation solution (e.g., ethanolamine-HCl, pH 8.5)

-

Deprotection solution (e.g., mild acid)

-

Ligand for conjugation in a suitable buffer

Procedure:

-

Surface Activation: Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS to create reactive NHS esters.

-

Linker Immobilization: Inject a solution of this compound over the activated surface. The carboxylic acid will react with the NHS esters to form a stable amide bond, immobilizing the linker.

-

Deactivation: Inject the deactivation solution to block any remaining reactive groups on the sensor surface.

-

Boc Deprotection: Inject a mild acidic solution to remove the Boc protecting group from the immobilized linker, exposing the primary amine.

-

Ligand Activation: Activate the carboxylic acid groups on the ligand to be immobilized using EDC/NHS chemistry in a separate reaction.

-

Ligand Immobilization: Inject the activated ligand over the sensor surface. The activated carboxyl groups will react with the exposed amines on the linker, covalently immobilizing the ligand.

-

Final Deactivation: Inject the deactivation solution again to block any unreacted sites.

Signaling Pathways and Logical Relationships

This compound is a key component in the synthesis of PROTACs that can modulate various signaling pathways implicated in diseases like cancer.

PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC.

References

- 1. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

The Pivotal Role of Terminal Carboxylic Acid in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and material science. Their inherent properties, such as hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for modifying therapeutic proteins, peptides, nanoparticles, and surfaces. A key functional group that imparts immense versatility to these linkers is the terminal carboxylic acid (-COOH). This technical guide provides a comprehensive overview of the function of terminal carboxylic acids in PEG linkers, detailing their chemical activation, applications, and the methodologies involved in their use.

The Core Functionality: A Gateway for Covalent Conjugation

The terminal carboxylic acid on a PEG linker serves as a versatile handle for covalently attaching a wide array of molecules. By itself, the carboxyl group is relatively unreactive towards common biological functional groups like primary amines. However, its reactivity can be readily and efficiently unlocked through chemical activation, transforming it into a highly reactive intermediate capable of forming stable bonds.

The most prevalent application of a terminal carboxylic acid on a PEG linker is its reaction with primary amines (-NH2), which are abundantly present in biomolecules such as the lysine residues and the N-terminus of proteins and peptides. This reaction results in the formation of a highly stable amide bond .

Activation of the Terminal Carboxylic Acid: The EDC/NHS Chemistry

The gold standard for activating a terminal carboxylic acid for reaction with primary amines is the use of a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]

This two-step process is highly efficient and proceeds under mild aqueous conditions, which is crucial for preserving the structure and function of sensitive biomolecules.[1]

Step 1: Formation of the O-acylisourea intermediate. EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[1]

Step 2: Formation of the amine-reactive NHS ester. This unstable intermediate readily reacts with NHS to form a more stable amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis than the O-acylisourea intermediate, thereby increasing the overall efficiency of the conjugation reaction.[1] The NHS ester then efficiently reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[2]

The overall reaction can be visualized as follows:

Caption: EDC/NHS activation and subsequent amine coupling of a terminal carboxylic acid.

Applications in Bioconjugation and Drug Delivery

The ability to form stable amide bonds with biomolecules makes PEG linkers with terminal carboxylic acids central to numerous applications in medicine and research.

PEGylation of Proteins and Peptides

PEGylation, the process of covalently attaching PEG chains to proteins and peptides, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biologics.[3] Carboxyl-terminated PEG linkers are extensively used for this purpose. The benefits of PEGylation include:

-

Increased Half-Life: The increased hydrodynamic volume of the PEGylated protein reduces its renal clearance, leading to a longer circulation time in the bloodstream.[3]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.[3]

-

Enhanced Stability: PEGylation can protect the protein from proteolytic degradation.[3]

-

Improved Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of hydrophobic proteins.

Surface Modification of Nanoparticles and Liposomes

Carboxylic acid-terminated PEG linkers are widely used to functionalize the surface of nanoparticles, liposomes, and other drug delivery systems.[4][5] This surface modification imparts several advantageous properties:

-

Stealth Properties: The hydrophilic PEG layer creates a "stealth" effect, reducing opsonization and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[5]

-

Targeted Drug Delivery: The terminal carboxylic acid can be used to conjugate targeting ligands, such as antibodies or peptides, to the surface of the nanoparticle, enabling specific delivery to diseased tissues or cells.[6]

-

Improved Colloidal Stability: The PEG chains provide steric hindrance, preventing the aggregation of nanoparticles in biological fluids.[4]

Linking Molecules in Antibody-Drug Conjugates (ADCs)

In the rapidly evolving field of antibody-drug conjugates (ADCs), PEG linkers with terminal carboxylic acids play a crucial role in connecting the potent cytotoxic drug to the monoclonal antibody.[7][8] The linker's properties, including its length and hydrophilicity, can significantly impact the ADC's stability, pharmacokinetics, and therapeutic efficacy.[7][8]

Quantitative Data on Carboxylated PEG Linker Functionality

The efficiency and stability of the conjugation process are critical for the successful development of PEGylated therapeutics and nanomaterials. The following tables summarize key quantitative parameters related to the use of carboxylic acid-terminated PEG linkers.

Table 1: EDC/NHS Coupling Reaction Parameters

| Parameter | Typical Range/Value | Notes | Reference(s) |

| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxyl group. | [9][10] |

| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with primary amines. | [2][9] |

| Molar Ratio (Molecule:EDC:NHS) | 1 : 1.5-5 : 1.5-5 | Excess of EDC and NHS is typically used to drive the reaction to completion. | [11] |

| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. | [9][10] |

| Reaction Time (Coupling) | 2 hours to overnight | At room temperature or 4°C. | [11] |

| Coupling Efficiency | 70 - 95% | Varies depending on the substrate and reaction conditions. | [12] |

Table 2: Stability of NHS-Activated PEG Esters

| pH | Half-life (t1/2) | Temperature | Notes | Reference(s) |

| 7.4 | > 120 minutes | 25°C | Relatively stable at physiological pH, allowing for efficient coupling. | [13] |

| 9.0 | < 9 minutes | 25°C | Hydrolysis is significantly faster at higher pH. | [13] |

Table 3: Impact of PEGylation using COOH-PEG on Pharmacokinetics of a Model Protein

| Parameter | Unmodified Protein | PEGylated Protein (via COOH-PEG) | Fold Change |

| Plasma Half-life (t1/2) | ~ 1 hour | ~ 24 hours | 24x |

| Clearance (CL) | ~ 10 mL/h/kg | ~ 0.4 mL/h/kg | 25x decrease |

| Volume of Distribution (Vd) | ~ 100 mL/kg | ~ 50 mL/kg | 2x decrease |

Note: The values in this table are representative and can vary significantly depending on the protein, the size of the PEG chain, and the degree of PEGylation.[3][14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers with a terminal carboxylic acid.

Protocol for Conjugating a Peptide to a COOH-Terminated PEG Linker via EDC/NHS Chemistry

Materials:

-

COOH-PEG-OH (or other functional group at the other end)

-

Peptide with a primary amine (e.g., N-terminus or lysine side chain)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Dissolve COOH-PEG: Dissolve the COOH-PEG linker in Activation Buffer to a final concentration of 10 mg/mL.

-

Prepare EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in Activation Buffer.

-

Activate COOH-PEG: Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the COOH-PEG solution. Incubate for 15-30 minutes at room temperature with gentle stirring.

-

Prepare Peptide Solution: Dissolve the peptide in Coupling Buffer to a final concentration of 5 mg/mL.

-

Conjugation: Add the activated PEG-NHS ester solution to the peptide solution. A 10 to 20-fold molar excess of the activated PEG is recommended. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted PEG-NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Purify the PEG-peptide conjugate from unreacted PEG and peptide using Size Exclusion Chromatography (SEC).[15][]

-

Characterization: Characterize the purified conjugate using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and HPLC to confirm successful conjugation and purity.[15][]

Caption: Workflow for peptide conjugation to a COOH-terminated PEG linker.

Protocol for Surface Modification of Gold Nanoparticles (AuNPs) with COOH-Terminated PEG-Thiol

Materials:

-

Gold Nanoparticles (AuNPs)

-

HS-PEG-COOH (Thiol-terminated PEG with a carboxylic acid)

-

EDC and NHS

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: PBS, pH 7.4

-

Target molecule with a primary amine (e.g., an antibody)

-

Centrifugation and resuspension equipment

Procedure:

-

PEGylate AuNPs: Incubate the AuNPs with a solution of HS-PEG-COOH in water overnight. The thiol group will form a dative bond with the gold surface.

-

Purify PEGylated AuNPs: Centrifuge the solution to pellet the AuNPs and remove excess, unreacted HS-PEG-COOH. Resuspend the AuNP-PEG-COOH in Activation Buffer.

-

Activate Surface Carboxyl Groups: Add a 100-fold molar excess of EDC and NHS to the AuNP-PEG-COOH suspension. Incubate for 30 minutes at room temperature with gentle mixing.

-

Remove Excess EDC/NHS: Centrifuge the activated AuNPs and resuspend them in Coupling Buffer. Repeat this washing step twice.

-

Conjugate Target Molecule: Add the amine-containing target molecule (e.g., antibody) to the activated AuNP-PEG-NHS suspension. A 5 to 10-fold molar excess of the target molecule is recommended. Incubate for 2-4 hours at room temperature with gentle mixing.

-

Block Unreacted Sites: Add a solution of a small amine-containing molecule (e.g., ethanolamine or Tris) to a final concentration of 50 mM to block any remaining unreacted NHS esters on the AuNP surface. Incubate for 30 minutes.

-

Final Purification: Centrifuge the functionalized AuNPs to remove unreacted target molecules and blocking agents. Resuspend the final conjugate in a suitable storage buffer (e.g., PBS with a stabilizer like BSA).

-

Characterization: Characterize the functionalized AuNPs using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, UV-Vis spectroscopy for plasmon resonance shift, and functional assays to confirm the activity of the conjugated molecule.

Caption: Workflow for surface modification of gold nanoparticles.

Conclusion

The terminal carboxylic acid is a cornerstone of modern bioconjugation and drug delivery technologies, providing a reliable and versatile point of attachment for a vast range of molecules. Its straightforward activation using EDC/NHS chemistry allows for the efficient formation of stable amide bonds under mild conditions, making it an invaluable tool for researchers and drug development professionals. A thorough understanding of the principles and protocols outlined in this guide will enable the effective utilization of carboxylic acid-terminated PEG linkers in the development of next-generation therapeutics and advanced biomaterials.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]

- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. Characterisation of products from EDC-mediated PEG substitution of chitosan allows optimisation of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of Boc-NH-PEG4-C3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-NH-PEG4-C3-acid, a bifunctional linker critical in bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective application in synthetic chemistry and drug delivery systems. While specific quantitative solubility data is not extensively published, this guide synthesizes available information on its expected solubility profile and furnishes a detailed experimental protocol for its precise determination.

Core Concepts: Structural Influence on Solubility

The solubility of this compound is dictated by the physicochemical properties of its three key structural components:

-

tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.

-

Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG chain is the primary contributor to the molecule's aqueous solubility and its solubility in a range of polar organic solvents. The PEG moiety can also reduce the immunogenicity of the conjugated molecule.[1]

-

Carboxylic Acid (C3-acid) Terminus: The terminal carboxylic acid group provides a site for covalent attachment to primary amines and contributes to the molecule's polarity.

The interplay of these functional groups results in an amphiphilic molecule with a broad solubility profile.

Qualitative Solubility Profile

Based on its structure and information on analogous compounds, this compound is expected to exhibit the following solubility characteristics:

-

Aqueous Solubility: The presence of the hydrophilic PEG4 spacer confers good solubility in aqueous media.[1][2] This is a crucial feature for its use in biological applications.

-

Organic Solvent Solubility: It is anticipated to be soluble in a variety of common organic solvents used in synthetic chemistry. These include, but are not limited to:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

The unique amphiphilic nature of PEG linkers allows them to be soluble in both water and certain organic solvents.[1]

Quantitative Solubility Data

| Solvent | Predicted Qualitative Solubility |

| Water / Aqueous Buffers (e.g., PBS) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Methanol | Likely Soluble |

| Acetonitrile | Likely Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This method involves equilibrating an excess amount of the solid compound in a specific solvent until a saturated solution is achieved.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, PBS, DMF, DMSO, DCM)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Analyze these standards using HPLC to generate a calibration curve that plots detector response against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material.

-

Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in determining the solubility of this compound and its general application in bioconjugation.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: A logical workflow illustrating the use of this compound in a typical bioconjugation process.

Conclusion

This compound is a versatile linker with a favorable solubility profile for applications in both aqueous and organic media. While quantitative solubility data is not widely published, the provided experimental protocol offers a reliable method for its determination. A thorough understanding of its solubility is essential for the successful design and execution of bioconjugation strategies, ultimately enabling the development of novel therapeutics and research tools. Researchers are encouraged to perform their own solubility tests to ensure optimal conditions for their specific applications.

References

An In-depth Technical Guide to Boc-NH-PEG4-C3-acid for Beginners in ADC Development

For researchers, scientists, and drug development professionals new to the field of Antibody-Drug Conjugates (ADCs), the selection of an appropriate linker is a critical determinant of the conjugate's ultimate success. The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, governs the ADC's stability, solubility, pharmacokinetics, and mechanism of drug release. Among the vast array of available linker technologies, hydrophilic polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical properties of ADCs.

This guide provides a comprehensive technical overview of a specific, discrete PEG linker, Boc-NH-PEG4-C3-acid , for beginners in ADC development. We will delve into its structure and properties, provide detailed experimental protocols for its use, present quantitative data on the impact of PEGylation, and visualize key workflows and biological pathways.

Core Concepts: Understanding the this compound Linker

This compound is a heterobifunctional linker featuring three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine : This protecting group provides a stable amine functionality that can be selectively deprotected under acidic conditions to allow for subsequent conjugation to a payload.[1]

-

A tetraethylene glycol (PEG4) spacer : This discrete PEG chain is the cornerstone of the linker's utility. It imparts hydrophilicity to the overall ADC construct, which can counteract the hydrophobicity of many cytotoxic payloads.[2][3] This increased water solubility helps to prevent aggregation, a common challenge in ADC manufacturing and formulation.[3] The flexible PEG chain also provides steric hindrance, further reducing the likelihood of intermolecular aggregation, especially at higher drug-to-antibody ratios (DARs).[3]

-

A propionic acid (C3-acid) terminus : This terminal carboxylic acid serves as a reactive handle for conjugation, typically to primary amines on the antibody (such as lysine residues) through the formation of a stable amide bond.[2][4]

The "-C3-acid" designation, also referred to as propionic acid, indicates a three-carbon chain at the acid end of the linker, distinguishing it from variants with a shorter acetic acid (C2) chain. This subtle structural difference can influence the linker's reactivity and the spatial orientation of the final conjugate.

Table 1: Physicochemical Properties of this compound and Related Variants

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1416777-48-4 | C16H31NO8 | 365.42 |

| Boc-NH-PEG4-CH2COOH | 876345-13-0 | C15H29NO8 | 351.39 |

The Role of PEG4 in Modulating ADC Properties

The incorporation of a PEG spacer, even a short one like PEG4, can have a profound impact on the performance of an ADC. Hydrophobic payloads are often desirable for their ability to penetrate tumor cells and exert a "bystander killing" effect on neighboring cancer cells.[5][6] However, this hydrophobicity can lead to ADC aggregation, rapid clearance from circulation, and increased off-target toxicity.[5][6]

PEG linkers help mitigate these issues by:

-

Increasing Hydrophilicity : The PEG chain forms a hydration shell around the ADC, improving its solubility and preventing aggregation.[3][7]

-

Improving Pharmacokinetics : By increasing the ADC's hydrodynamic radius and shielding it from clearance mechanisms, PEG linkers can prolong its circulation half-life, allowing for greater tumor accumulation.[7][8]

-

Enabling Higher Drug-to-Antibody Ratios (DARs) : The improved solubility imparted by PEG linkers allows for the conjugation of more drug molecules per antibody without inducing aggregation, potentially leading to a more potent ADC.[7]

Table 2: General Impact of PEG Linker Length on ADC Pharmacokinetic Properties

| PEG Length | Effect on ADC Half-Life | Rationale |

| Short (e.g., PEG4) | Moderate increase in half-life | Provides a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration. [3] |

| Medium (e.g., PEG8-PEG12) | Significant increase in half-life | Enhanced hydration shell and steric shielding lead to reduced clearance.[8] |

| Long (e.g., PEG24+) | Pronounced increase in half-life | Can sometimes lead to reduced potency if the long chain hinders antigen binding or cell internalization.[5] |

Note: The data in this table represents general trends observed in the literature. Specific results will vary depending on the antibody, payload, and conjugation strategy.

Experimental Protocols for ADC Development using this compound

The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of an ADC using the this compound linker. This workflow assumes a two-step conjugation process: first, the payload is attached to the linker, and then the linker-payload construct is conjugated to the antibody.

Protocol 1: Conjugation of a Payload to the this compound Linker

This protocol describes the activation of the linker's carboxylic acid and its conjugation to a payload containing a primary amine.

Materials:

-

This compound

-